(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine
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Overview
Description
(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a chloro group at the 4th position and a hydrazino group at the 6th position of the pyrimidine ring, with a phenyl(2-pyridyl)methylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine typically involves the condensation of 4-chloro-6-hydrazinopyrimidine with a suitable aldehyde or ketone, such as phenyl(2-pyridyl)methylene. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production. Additionally, industrial production would require stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced hydrazino derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of (E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and has unique reactivity in Suzuki-Miyaura cross-coupling reactions.
(-)-Carvone: A natural compound with bioherbicidal properties, disrupting microtubules in plants.
Uniqueness
(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Properties
Molecular Formula |
C16H12ClN5 |
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Molecular Weight |
309.75 g/mol |
IUPAC Name |
6-chloro-N-[[phenyl(pyridin-2-yl)methylidene]amino]pyrimidin-4-amine |
InChI |
InChI=1S/C16H12ClN5/c17-14-10-15(20-11-19-14)21-22-16(12-6-2-1-3-7-12)13-8-4-5-9-18-13/h1-11H,(H,19,20,21) |
InChI Key |
JDPHMKIKVPGTDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC(=NC=N2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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